molecular formula C15H18N4O2S B5810504 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea

Cat. No. B5810504
M. Wt: 318.4 g/mol
InChI Key: NBVINGCZADFTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the target compound, involves reactions between substituted 2-aminobenzothiazoles and various reagents like iso(thio)cyanates and (thio)carbamoyl chlorides. These methods have been developed to enhance the physicochemical and biological properties of thiadiazole compounds, making them significant in medicinal chemistry (Mendieta-Wejebe et al., 2023). Additionally, the synthesis of thiadiazole derivatives through cyclization reactions of thiosemicarbazone under various conditions highlights the diversity of synthetic approaches available for such compounds (Yusuf & Jain, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activities. The incorporation of thiadiazole and benzothiazole moieties can enhance the compounds' pharmacological profiles due to the synergistic effects of these groups. Structural modification strategies aim to exploit these effects for therapeutic applications (Rosales-Hernández et al., 2022).

Chemical Reactions and Properties

Thiadiazole compounds, including the target molecule, exhibit a broad spectrum of chemical reactivities and properties, making them versatile in synthetic chemistry. Their reactions can lead to various products with potential biological activities, emphasizing the importance of these compounds in developing new pharmacophores (Asif, 2016).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' applicability in different scientific and industrial contexts. The synthesis and modification of thiadiazole derivatives aim to optimize these physical properties for specific applications.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, chemical stability, and the ability to undergo various chemical reactions, are central to their utility in medicinal chemistry and other fields. The diverse biological activities of thiadiazole derivatives, ranging from antimicrobial to antitumor effects, highlight their significance as versatile chemical entities (Alam, 2018).

properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-21-12-8-6-11(7-9-12)16-14(20)17-15-19-18-13(22-15)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVINGCZADFTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

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